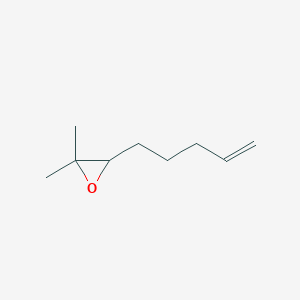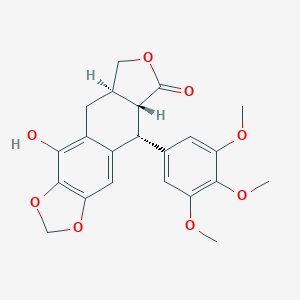
3-Bromo-5-(N-Boc)aminomethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-(N-Boc)aminomethylisoxazole is a chemical compound with the empirical formula C9H13BrN2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole can be represented by the SMILES stringCC(C)(OC(NCC1=CC(Br)=NO1)=O)C . The InChI key is XKNWOSFDTIOWTB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
3-Bromo-5-(N-Boc)aminomethylisoxazole is a solid substance . Its molecular weight is 277.12 g/mol .Scientific Research Applications
Drug Discovery and Development
3-Bromo-5-(N-Boc)aminomethylisoxazole: is utilized in the early stages of drug discovery as a building block for the synthesis of various pharmacologically active molecules. Its incorporation into drug candidates can potentially lead to treatments for a range of diseases due to its structural versatility and reactivity .
Organic Synthesis
This compound serves as a key intermediate in organic synthesis, particularly in the construction of isoxazole rings, which are prevalent in many natural products and pharmaceuticals. It provides a straightforward route to synthesize isoxazole derivatives under mild conditions .
Biochemical Research
In biochemistry, 3-Bromo-5-(N-Boc)aminomethylisoxazole is used to study enzyme-substrate interactions. The isoxazole moiety can mimic natural substrates, allowing researchers to probe the active sites of enzymes and understand their mechanisms .
Material Science
The bromine atom present in this compound makes it a valuable precursor for the development of novel materials. It can be used to introduce bromine into polymers, which can then be further functionalized for a variety of material science applications .
Pharmacology
Pharmacologists employ 3-Bromo-5-(N-Boc)aminomethylisoxazole to create small molecule libraries. These libraries are screened for biological activity, aiding in the identification of new drug candidates .
Industrial Chemistry
In industrial settings, this compound is used in the synthesis of fine chemicals. Its reactivity allows for the production of complex molecules that can be used in various industrial processes and products .
properties
IUPAC Name |
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWOSFDTIOWTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(N-Boc)aminomethylisoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
